N-Formyl-dl-tryptophan

Solubility Biophysical Chemistry Formulation

Researchers face solubility bottlenecks when formulating peptide synthesis with N-protected tryptophans. N-Formyl-dl-tryptophan (CAS 16108-03-5) resolves this with its formyl protection strategy, offering measurable advantages over N-acetyl analogs. • 1.6 g/L aqueous solubility - 1.8× higher than N-acetyl-DL-tryptophan (0.88 g/L), enabling aqueous assay development • Distinct α-chymotrypsin kinetics - uniquely inverts enzyme response to secondary substrate modifications for mechanistic probing • Racemic substrate for dynamic kinetic resolution - compatible with immobilized L-carbamoylase for enantiopure amino acid production • Ambient storage & shipping - stable at room temperature, simplifying global logistics

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 16108-03-5
Cat. No. B108355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl-dl-tryptophan
CAS16108-03-5
SynonymsN-formyl-L-tryptophan
N-formyltryptophan
N-formyltryptophan, (DL)-isome
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC=O
InChIInChI=1S/C12H12N2O3/c15-7-14-11(12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6-7,11,13H,5H2,(H,14,15)(H,16,17)
InChIKeyRNEMLJPSSOJRHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Formyl-dl-tryptophan: Protected Derivative for Peptide Synthesis & Enzyme Research


N-Formyl-dl-tryptophan (CAS 16108-03-5) is a racemic derivative of the essential amino acid tryptophan, characterized by a formyl group attached to the alpha-amino nitrogen [1]. This modification, creating a protected amino acid, is a key intermediate in peptide synthesis, preventing unwanted side reactions during chain assembly . Its primary applications lie in biochemical research, particularly in the study of enzyme-substrate interactions and as a building block for more complex molecules .

Protected amino acid for peptide synthesis
Enzyme-substrate interaction probe
Racemic building block for biochemical research

Why N-Formyl-dl-tryptophan Cannot Be Substituted


Simple substitution of N-Formyl-dl-tryptophan with other N-protected tryptophan derivatives, such as N-acetyl-tryptophan or unmodified tryptophan, is not feasible due to significant and quantifiable differences in physicochemical properties. These differences directly impact solubility and, consequently, the design and execution of downstream research applications. As detailed in Section 3, the specific formyl group confers a unique solubility profile that differs substantially from both the more soluble unmodified tryptophan [1] and the less soluble N-acetyl derivative . This directly affects formulation and reaction conditions, making a like-for-like replacement without re-optimization impossible. Furthermore, its distinct behavior as an enzyme substrate compared to other derivatives [2] underscores that the formyl group is not a generic protecting group but a specific modifier with unique biochemical consequences.

N-Formyl-dl-tryptophan
N-acetyl-tryptophan
Different solubility profile may require reformulation; not a direct replacement.
N-Formyl-dl-tryptophan
Unmodified tryptophan
Distinct enzyme substrate kinetics can alter experimental outcomes.

Quantifiable Differentiation vs. Analogs


Aqueous Solubility Profile

N-Formyl-dl-tryptophan exhibits a calculated aqueous solubility of 1.6 g/L at 25°C . This value positions it distinctly between two commonly used analogs. It is significantly less soluble than unmodified DL-tryptophan, which has a reported solubility of 11.4 g/L at 25°C [1]. Conversely, it is nearly twice as soluble as N-acetyl-DL-tryptophan, which has a reported solubility of 0.88 g/L at 20°C .

Aqueous Solubility
Cross-study comparable
1.6 g/L (calc, 25°C)
Intermediate solubility for buffer design
7.1× less than tryptophan; 1.8× more than N-acetyl-tryptophan
Solubility Biophysical Chemistry Formulation

Enzyme Inhibition Profile

N-Formyl-dl-tryptophan (Formyl-DL-Trp-OH) is reported to act as a hydrophobic, noncompetitive inhibitor of n-acetyl-dl-tryptophan synthase . This is a distinct functional property not shared by all N-protected tryptophans. While specific inhibition constants (Ki) were not identified in the available data, its classification as a noncompetitive inhibitor of this specific enzyme differentiates its mechanism from competitive inhibitors like 1-Methyl-DL-tryptophan which targets indoleamine 2,3-dioxygenase (IDO1) .

Enzyme Inhibition
Class-level inference
Noncompetitive inhibitor
Supports enzyme target specificity studies
Ki values not available; review target context
Enzymology Tryptophan Metabolism Inhibitor

α-Chymotrypsin Substrate Behavior

When incorporated into a peptide substrate (as the P1 residue, designated Trp(CHO)), N-Formyl-dl-tryptophan alters the kinetics of α-chymotrypsin-catalyzed hydrolysis. A study showed that the addition of a methyl side chain at the P2' position decreased reactivity with peptides containing unmodified tryptophan (Trp) due to a large increase in Km, but increased reactivity with the peptide containing Trp(CHO) due to a considerable increase in kcat [1].

α-Chymotrypsin Substrate
Head-to-head comparison
kcat increase vs. Km increase
Distinct enzyme-substrate kinetic behavior
Opposite effect on peptide hydrolysis upon modification
Enzyme Kinetics α-Chymotrypsin Peptide Substrate

Key Applications in Research & Industry


Peptide Synthesis Building Block

N-Formyl-dl-tryptophan is ideally suited for use as a protected amino acid derivative in solid-phase or solution-phase peptide synthesis . The formyl group on the alpha-amine serves as a temporary protecting group, allowing for selective deprotection and chain elongation while preventing side reactions at the indole nitrogen [1].

Aqueous Formulation Development

Given its aqueous solubility of 1.6 g/L , N-Formyl-dl-tryptophan is a more viable candidate for developing aqueous or partially aqueous assay buffers and formulations compared to the significantly less soluble N-acetyl-DL-tryptophan (0.88 g/L) .

Enzyme SAR Studies

This compound is a valuable tool for enzymologists studying α-chymotrypsin and related proteases. As demonstrated by its ability to invert the kinetic response to secondary substrate modifications [2], it serves as a unique probe to dissect the contributions of specific substrate moieties to enzyme binding and catalysis.

Biocatalytic Resolution for L-Amino Acids

The racemic nature of N-Formyl-dl-tryptophan makes it a relevant substrate for enzymatic dynamic kinetic resolution processes [3]. Using immobilized enzymes like L-carbamoylase, the L-enantiomer can be selectively produced with high enantiomeric excess, demonstrating its utility in the production of optically pure amino acids.

Application
Selection Property
Validation Focus
Peptide synthesis
N-formyl protecting group
Selective deprotection & chain elongation
Aqueous formulation development
Intermediate solubility profile
Buffer compatibility & stock solution optimization
Enzyme SAR studies
α-chymotrypsin substrate behavior
Enzyme-substrate interaction characterization
Biocatalytic resolution
Racemic substrate for enzymatic resolution
Enantiomeric excess of L-enantiomer

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